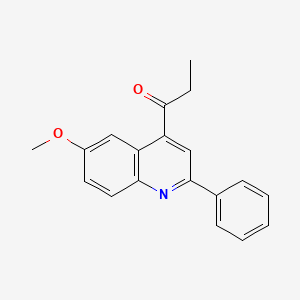

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one

Beschreibung

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a quinoline-derived ketone featuring a methoxy group at position 6, a phenyl substituent at position 2, and a propan-1-one moiety at position 4 of the quinoline core. The quinoline scaffold confers planarity and aromaticity, enabling π-π stacking interactions, while the methoxy and phenyl groups influence electronic properties and solubility. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Eigenschaften

CAS-Nummer |

5427-47-4 |

|---|---|

Molekularformel |

C19H17NO2 |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one |

InChI |

InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3 |

InChI-Schlüssel |

QQAGJERGORPIIU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolinderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an den Chinolinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte:

Oxidation: Chinolin-N-oxide.

Reduktion: Tetrahydrochinolinderivate.

Substitution: Verschiedene substituierte Chinolinderivate abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features a quinoline backbone with a methoxy group and a phenyl substituent, which contribute to its unique chemical reactivity and biological activity.

Molecular Formula : C16H15NO2

Molecular Weight : 253.30 g/mol

The mechanism of action involves the inhibition of specific enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to various pharmacological effects. This interaction with molecular targets is crucial for its potential therapeutic applications.

Chemistry

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one serves as a building block for synthesizing more complex quinoline derivatives. Its structural characteristics allow for various chemical modifications, enabling the exploration of new compounds with enhanced properties.

Biology

Research has indicated potential antibacterial and antiviral properties of this compound. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for addressing antibiotic resistance.

Medicine

The compound is being explored for its potential as an antimalarial and anti-inflammatory agent . Its pharmacological profile suggests efficacy in treating conditions related to inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A study by Fülöp et al. demonstrated that derivatives of quinoline compounds, including 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one, exhibited significant antimicrobial activity against resistant bacterial strains. The results indicated that these compounds effectively inhibited the growth of bacteria by targeting essential enzymes involved in their metabolism.

Case Study 2: Neuroprotective Effects

In an experimental model using rodents, a derivative of this compound was administered to evaluate its neuroprotective effects against oxidative stress. The findings revealed a marked reduction in neuronal cell death compared to control groups, suggesting potential therapeutic benefits for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to its pharmacological effects . The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- The methoxy group in the target compound balances hydrophilicity .

- Electronic Effects : The α,β-unsaturated ketone in introduces conjugation, altering reactivity in Michael addition or redox reactions compared to the saturated ketone in the target compound .

- Planarity: Quinoline-based analogs () exhibit stronger π-π stacking than naphthalene/indole hybrids () or simple aryl ketones (), impacting crystallinity and biological target interactions .

Biologische Aktivität

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer activities. For instance, 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one | EPG85-257RDB (P-gp+) | TBD |

| EPG85-257P (P-gp-) | TBD | |

| 5a | EPG85-257RDB | 10 μM |

| 5b | EPG85-257RDB | 10 μM |

In a study evaluating the cytotoxicity of various quinoline derivatives, compounds similar to 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one were found to have low to moderate toxicity against multidrug-resistant gastric carcinoma cells. Notably, derivatives such as compounds 5a and 5b exhibited significant P-gp inhibitory activity, indicating that modifications in the structure can enhance anticancer efficacy .

The mechanism by which 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one exerts its anticancer effects is primarily through the inhibition of P-glycoprotein (P-gp), a protein that plays a crucial role in drug resistance by pumping out anticancer drugs from cells. The compound's structural features contribute to its ability to bind effectively to the P-gp site, thereby enhancing the retention of chemotherapeutic agents within cancer cells .

Structure–Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is essential for optimizing their biological activity. The presence of specific functional groups, such as methoxy and phenyl groups, significantly influences their potency and selectivity as P-gp inhibitors.

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group at Position 6 | Increases P-gp inhibition |

| Phenyl Substituent | Enhances cytotoxicity |

| Hydroxymethyl Group at Position 4 | Key role in efflux inhibition |

Research indicates that modifications at various positions on the quinoline ring can lead to improved bioavailability and reduced toxicity while maintaining or enhancing anticancer activity .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

- Case Study on EPG85 Cell Lines : In vitro studies showed that derivatives similar to 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one effectively inhibited growth in both drug-sensitive and multidrug-resistant gastric carcinoma cell lines. The results indicated that these compounds could potentially overcome drug resistance mechanisms associated with P-gp overexpression .

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the binding affinity of quinoline derivatives for P-gp was significantly enhanced by specific structural modifications. These findings provide insights into designing more potent inhibitors with better pharmacokinetic profiles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.